
5-(Furan-2-yl)-3-p-tolyl-4,5-dihydro-1h-pyrazole-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Furan-2-yl)-3-p-tolyl-4,5-dihydro-1H-pyrazole-1-carboxamide is a heterocyclic compound that has garnered significant interest due to its diverse biological activities and potential applications in various fields. This compound features a furan ring, a tolyl group, and a pyrazole moiety, making it a versatile scaffold for chemical modifications and functionalization.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Furan-2-yl)-3-p-tolyl-4,5-dihydro-1H-pyrazole-1-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a hydrazine derivative with an α,β-unsaturated carbonyl compound. For instance, the reaction between furan-2-carbaldehyde and p-tolylhydrazine in the presence of an acid catalyst can yield the corresponding hydrazone.
Cyclization: The hydrazone undergoes cyclization under basic conditions to form the pyrazole ring. This step often requires heating and the use of a base such as sodium ethoxide.
Carboxamide Formation: The final step involves the introduction of the carboxamide group. This can be achieved by reacting the pyrazole intermediate with an appropriate isocyanate or by direct amidation using carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, yield, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.
Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be employed for substitution reactions.
Major Products
The major products formed from these reactions include oxidized furan derivatives, reduced pyrazole compounds, and various substituted aromatic derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-(Furan-2-yl)-3-p-tolyl-4,5-dihydro-1H-pyrazole-1-carboxamide serves as a building block for the synthesis of more complex heterocyclic compounds. It is used in the development of new materials and catalysts.
Biology
Biologically, this compound exhibits antimicrobial, antifungal, and anti-inflammatory activities. It is studied for its potential as a lead compound in drug discovery, particularly for its ability to inhibit specific enzymes and receptors.
Medicine
In medicine, the compound is explored for its therapeutic potential in treating various diseases, including cancer, infections, and inflammatory disorders. Its ability to modulate biological pathways makes it a candidate for further pharmacological studies.
Industry
Industrially, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatile reactivity allows for the production of a wide range of functionalized products.
Wirkmechanismus
The mechanism of action of 5-(Furan-2-yl)-3-p-tolyl-4,5-dihydro-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor-mediated pathways, it can act as an agonist or antagonist, influencing signal transduction and cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(Furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamide
- 5-(Furan-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-1-carboxamide
- 5-(Furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide
Uniqueness
Compared to similar compounds, 5-(Furan-2-yl)-3-p-tolyl-4,5-dihydro-1H-pyrazole-1-carboxamide is unique due to the presence of the p-tolyl group, which can influence its biological activity and chemical reactivity. The tolyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic pockets in proteins.
Eigenschaften
Molekularformel |
C15H15N3O2 |
|---|---|
Molekulargewicht |
269.30 g/mol |
IUPAC-Name |
3-(furan-2-yl)-5-(4-methylphenyl)-3,4-dihydropyrazole-2-carboxamide |
InChI |
InChI=1S/C15H15N3O2/c1-10-4-6-11(7-5-10)12-9-13(14-3-2-8-20-14)18(17-12)15(16)19/h2-8,13H,9H2,1H3,(H2,16,19) |
InChI-Schlüssel |
QCWXGDGFHPXXEF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(Trifluoromethyl)octahydro-1H-pyrido[1,2-a]pyrazin-1-one](/img/structure/B12846651.png)
![1-[2-(2,4-Dimethoxyphenyl)ethyl]-2,3-dimethylpiperidin-4-one oxalate](/img/structure/B12846655.png)
![4-Bromo-5-chloro-pyrazolo[1,5-a]pyridine](/img/structure/B12846661.png)
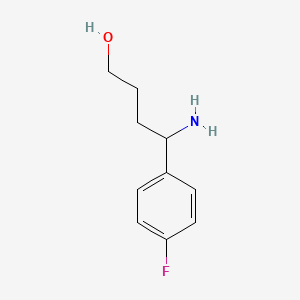
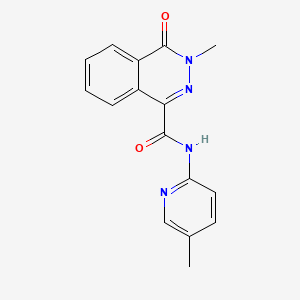
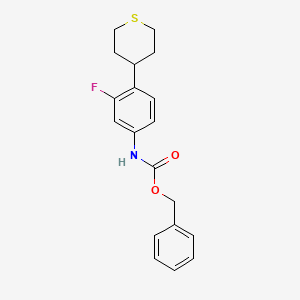

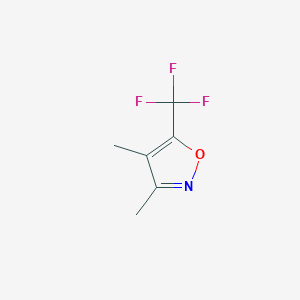
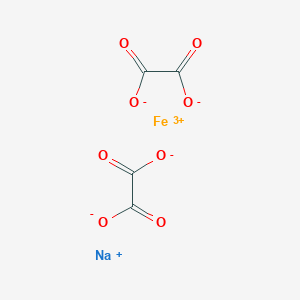
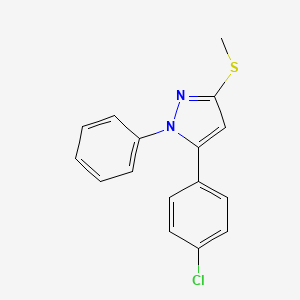
![[(1,1-Difluoro-3-buten-1-yl)sulfanyl]benzene](/img/structure/B12846734.png)

![(1R,5S)-8-tert-Butyl 2-ethyl 3-oxo-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate](/img/structure/B12846747.png)

